2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its structure includes:
- Triazole core: Substituted at position 4 with an amino group and at position 5 with a 2-chlorophenyl group.
- Acetamide side chain: The sulfanyl group at position 3 connects to an acetamide, which is further substituted with a 4-bromo-2-methylphenyl group.
This structural framework is associated with diverse biological activities, including anti-inflammatory and antimicrobial effects, as observed in related analogs .
Properties
Molecular Formula |
C17H15BrClN5OS |
|---|---|
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15BrClN5OS/c1-10-8-11(18)6-7-14(10)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
LFIDFIPIESWWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 2-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate.
Substitution Reactions: The amino group is introduced by reacting the triazole derivative with ammonia or an amine under controlled conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with 4-bromo-2-methylaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s 2-chlorophenyl and 4-bromo-2-methylphenyl substituents distinguish it from analogs with pyridinyl, allyl, or furyl groups. These halogenated aromatic groups likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
- Synthesis methods commonly involve alkylation of triazole-thiol intermediates with α-haloacetamides under basic conditions (e.g., K₂CO₃ in acetone) .
Key Observations :
- Halogen substituents : The target compound’s 2-chlorophenyl and 4-bromo-2-methylphenyl groups are electron-withdrawing, which may enhance receptor binding via hydrophobic interactions or dipole effects, as seen in AS111 (3-methylphenyl) and KA3 (nitro-substituted) .
- The target’s bromine atom may further stabilize such interactions .
Structure-Activity Relationship (SAR) Insights
- Triazole substituents: Amino groups at position 4 improve solubility and hydrogen-bonding capacity, while aryl groups at position 5 modulate steric and electronic interactions .
- Acetamide substituents : Bulky, halogenated aryl groups (e.g., 4-bromo-2-methylphenyl) may enhance blood-brain barrier penetration and metabolic stability compared to smaller groups (e.g., 3-methylphenyl) .
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide is a member of the triazole class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring, an amino group, and a thioacetamide moiety. Its molecular formula is with a molecular weight of approximately 404.83 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide |
| Molecular Formula | |
| Molecular Weight | 404.83 g/mol |
| Purity | Typically >95% |
Antimicrobial Properties
Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide exhibit significant activity against various bacterial and fungal strains. For example, studies have shown that related triazoles can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
Antiviral Activity
The antiviral potential of triazole compounds has been highlighted in several studies. For instance, derivatives have been tested against viruses like HSV and influenza virus. A related compound demonstrated up to 91% inhibition of HSV replication in Vero cells at a concentration of 50 µM with minimal cytotoxicity (CC50 = 600 µM) . This suggests that 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide may also possess similar antiviral properties.
Anticancer Activity
Triazoles have been extensively studied for their anticancer effects. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown that certain triazole derivatives can reduce cell viability in cancer cell lines such as HeLa and MCF7 at concentrations below 50 µM.
The biological activity of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450 or other key metabolic enzymes, inhibiting their activity.
- Cellular Pathway Interference : The compound may disrupt various cellular pathways leading to apoptosis in cancer cells or inhibition of viral replication.
- Receptor Binding : It may also interact with receptors involved in inflammation or immune response modulation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of triazole derivatives:
- Antimicrobial Study : A series of new triazole compounds were synthesized and evaluated for antimicrobial activity against E. coli and S. aureus. Results indicated that compounds with similar structures to our target compound exhibited significant antibacterial properties .
- Antiviral Evaluation : Research involving the testing of triazole derivatives against viral infections showed promising results in inhibiting HSV replication . These findings suggest potential therapeutic applications for our compound in antiviral drug development.
- Anticancer Research : A study examining the anticancer effects of various triazole derivatives found that specific substitutions on the triazole ring enhanced cytotoxicity against cancer cell lines . This highlights the importance of structural modifications for optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
